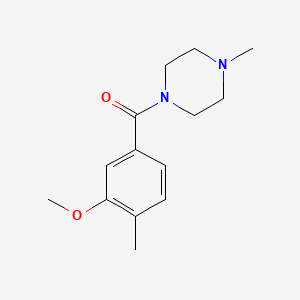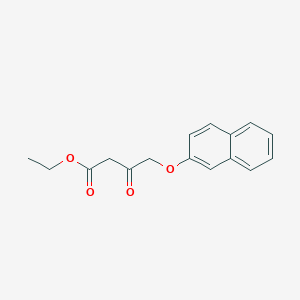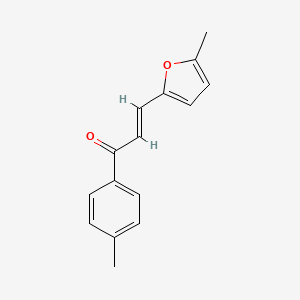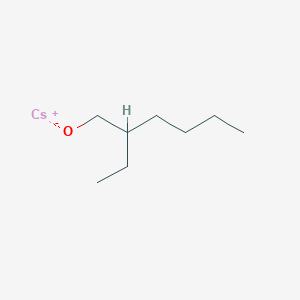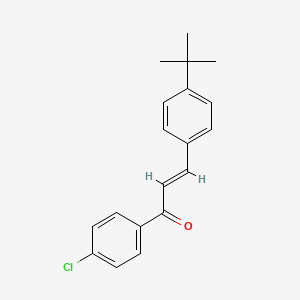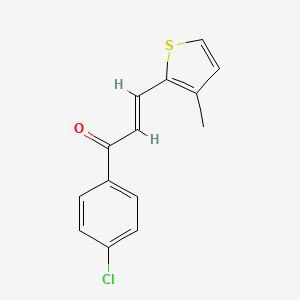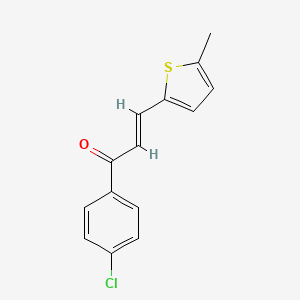
(2E)-1,3-Bis(4-ethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “(2E)-1,3-Bis(4-ethoxyphenyl)prop-2-en-1-one” is C19H20O3 . Its molecular weight is 296.36 . Detailed structural analysis or 3D structure information is not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C19H20O3), molecular weight (296.36), and its use in scientific research . Detailed information about its melting point, boiling point, and density was not found in the search results.Wissenschaftliche Forschungsanwendungen
2E-BEPP has been studied for its potential applications in a variety of scientific fields. In the field of medicine, 2E-BEPP has been studied for its potential use as an anti-inflammatory agent and as a potential treatment for cancer. In the field of chemistry, 2E-BEPP has been studied for its potential use as a ligand in transition metal complexes and as a Lewis acid. In materials science, 2E-BEPP has been studied for its potential use as an additive in polymers, as a catalyst for organic synthesis, and as an inhibitor of corrosion.
Wirkmechanismus
The mechanism of action of 2E-BEPP is still not fully understood. However, it is believed that 2E-BEPP acts as a ligand for transition metal complexes, which allows it to form highly stable complexes with metal ions. In addition, 2E-BEPP is believed to act as a Lewis acid, which allows it to catalyze organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2E-BEPP are still being studied. However, it has been found to have anti-inflammatory and anticancer properties. In addition, 2E-BEPP has been found to act as an inhibitor of corrosion and to have potential applications in the fields of materials science and organic synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
2E-BEPP has several advantages for use in lab experiments. The synthesis process is simple and efficient and can be used to produce a highly pure product. In addition, 2E-BEPP has been found to act as a ligand for transition metal complexes, which allows it to form highly stable complexes with metal ions. However, 2E-BEPP also has some limitations. For example, it is not very soluble in water, which can limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2E-BEPP. For example, further research could be conducted on its potential applications in the fields of medicine, chemistry, and materials science. In addition, further research could be conducted on its mechanism of action and its biochemical and physiological effects. Finally, further research could be conducted on its potential use as an additive in polymers, as a catalyst for organic synthesis, and as an inhibitor of corrosion.
Synthesemethoden
2E-BEPP is synthesized through a process known as Wittig-Horner olefination. In this process, a Wittig reagent (such as triphenylphosphonium ylide) is reacted with an aldehyde or ketone in the presence of a base (such as sodium hydroxide) to form an alkene. The Wittig reagent is then reacted with a substituted ethyl vinyl ether to form the desired product, 2E-BEPP. The reaction is typically carried out in a polar solvent such as dichloromethane. This synthesis method is simple and efficient, and it can be used to produce a highly pure product.
Eigenschaften
IUPAC Name |
(E)-1,3-bis(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-3-21-17-10-5-15(6-11-17)7-14-19(20)16-8-12-18(13-9-16)22-4-2/h5-14H,3-4H2,1-2H3/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORPXEJCAQCOOK-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

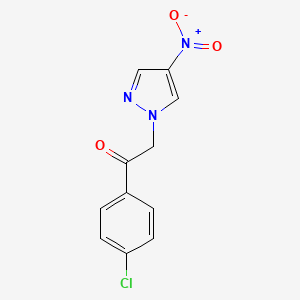
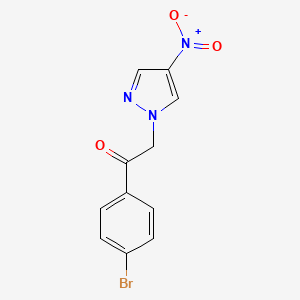

![2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine](/img/structure/B6320524.png)
![N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine](/img/structure/B6320532.png)
